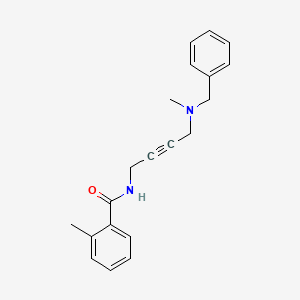

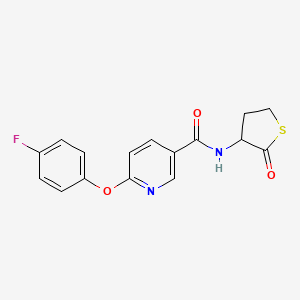

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylbenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG as a potent and selective activator of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating various physiological processes in the body. In

Aplicaciones Científicas De Investigación

Cancer Research

One significant area of application is in cancer research, where derivatives of benzamide compounds have been synthesized and evaluated for their potential as anticancer agents. For instance, a compound exhibiting excellent biochemical potency and suitable pharmaceutical properties for clinical development as a kinesin spindle protein (KSP) inhibitor was identified. This compound effectively arrested cancer cells in mitosis, leading to cellular death due to the formation of the monopolar spindle phenotype characteristic of KSP inhibition, with a favorable pharmacokinetic profile supporting its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Anticonvulsant Activity

Another research application is in the development of anticonvulsant drugs. A series of 4-aminobenzamides were synthesized and evaluated for their effects against seizures induced by electroshock and pentylenetetrazole. These compounds demonstrated varying degrees of protective efficacy, contributing valuable insights into the structure-activity relationships necessary for designing effective anticonvulsant medications (Clark et al., 1984).

Antimicrobial Agents

Research into antibacterial agents has also utilized benzamide derivatives. A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant potential as bactericidal agents. This study highlights the importance of structural modification for enhancing antibacterial efficacy (Zadrazilova et al., 2015).

Electrospray Mass Spectrometry

The derivatization of N-linked carbohydrates for mass spectrometric analysis involves compounds structurally related to benzamides, which aids in the identification and characterization of glycans. This application underscores the role of benzamide derivatives in improving analytical methodologies for biochemical research (Harvey, 2000).

Propiedades

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-17-10-6-7-13-19(17)20(23)21-14-8-9-15-22(2)16-18-11-4-3-5-12-18/h3-7,10-13H,14-16H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWSPCDBLIHICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC#CCN(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B2625392.png)

![3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2625394.png)

![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)

![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)

![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)